8-Hydroxy-8-phenyloct-4-enenitrile
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Overview
Description
8-Hydroxy-8-phenyloct-4-enenitrile is an organic compound with the molecular formula C14H17NO It features a hydroxyl group, a phenyl group, and a nitrile group attached to an octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-8-phenyloct-4-enenitrile can be achieved through several methods. One common approach involves the reaction of a suitable halogenated precursor with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group, forming the desired compound .
Another method involves the dehydration of amides using phosphorus (V) oxide. This process removes water from the amide group, resulting in the formation of the nitrile group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-8-phenyloct-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
8-Hydroxy-8-phenyloct-4-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Hydroxy-8-phenyloct-4-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Shares the hydroxyl group but differs in the overall structure and properties.
Benzonitrile: Contains a nitrile group but lacks the hydroxyl and phenyl groups.
Phenol: Contains a hydroxyl group but lacks the nitrile and octene backbone.
Uniqueness
8-Hydroxy-8-phenyloct-4-enenitrile is unique due to the combination of its functional groups and the octene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89523-78-4 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
8-hydroxy-8-phenyloct-4-enenitrile |
InChI |
InChI=1S/C14H17NO/c15-12-8-3-1-2-7-11-14(16)13-9-5-4-6-10-13/h1-2,4-6,9-10,14,16H,3,7-8,11H2 |
InChI Key |
ZXKZPNYGZJWDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC=CCCC#N)O |
Origin of Product |
United States |
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